1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety and a thiazole ring linked to a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of benzo[d]thiazole-2-carbonyl chloride: This is achieved by reacting benzo[d]thiazole with thionyl chloride under reflux conditions.
Coupling with piperidine-4-carboxamide: The benzo[d]thiazole-2-carbonyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the intermediate.
Thiazole ring introduction: The intermediate is further reacted with thiazole-2-amine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or benzo[d]thiazole derivatives.
Scientific Research Applications
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-(benzo[d]thiazole-2-carbonyl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- 1-(benzo[d]thiazole-2-carbonyl)-N-(pyrimidin-2-yl)piperidine-4-carboxamide
Comparison:
- Structural Differences : The main difference lies in the heterocyclic ring attached to the piperidine carboxamide.
- Unique Properties : 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may exhibit unique biological activities due to the presence of the thiazole ring, which can enhance its binding affinity to certain targets.
Properties
IUPAC Name |
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-14(20-17-18-7-10-24-17)11-5-8-21(9-6-11)16(23)15-19-12-3-1-2-4-13(12)25-15/h1-4,7,10-11H,5-6,8-9H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFRXJVZQZCPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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